molecular formula C16H10N2O2 B1684374 Indirubin CAS No. 479-41-4

Indirubin

Cat. No. B1684374
CAS RN: 479-41-4
M. Wt: 262.26 g/mol
InChI Key: CRDNMYFJWFXOCH-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indirubin is the main bioactive component of the traditional Chinese medicine Indigo naturalis and is a bisindole alkaloid . It is essentially the indigo dye as traditionally extracted from plants by fermentation and lime treatment .


Synthesis Analysis

The spontaneous conversion of 3-indoxyl to indigo is a well-established process used to produce indigo dyes . Some indoles, when reacted with molybdenum hexacarbonyl and cumyl peroxide, proceed through an indoxyl intermediate to produce significant amounts of indirubin through a competing mechanism . Modulation of this system to lower temperatures allows for careful tuning, leading to selective production of indirubins in a general process .


Molecular Structure Analysis

The crystal structure of CDK2 in complex with indirubin derivatives shows that indirubin interacts with the kinase’s ATP-binding site through van der Waals interactions and three hydrogen bonds . The results also implied that the indigo molecule is more conjugated and planar than indirubin, thereby exhibiting a longer maximum absorption wavelength and stronger fluorescence peak .


Chemical Reactions Analysis

The indirubin derivative undergoes condensation with hydroxylamine hydrochloride, resulting in the formation of a novel indirubin derivative that incorporates both the oxime group and the piperidine heterocycle . This compound is subsequently treated with hydrochloric acid in ethanol, leading to the formation of the hydrochloride salt .


Physical And Chemical Properties Analysis

A comparative study on natural indigo and indirubin in terms of molecular structures and spectral properties was conducted using both computational and experimental methods . The spectral properties were analyzed with Fourier transform infrared (FTIR), Raman, UV-Visible, and fluorescence techniques .

Scientific Research Applications

Treatment of Chronic Myelocytic Leukemia (CML)

Indirubin has been identified as a major active ingredient in traditional Chinese medicinal recipes used for the treatment of CML for many years. It is derived from plants like Indigofera tinctoria L. and Isatis tinctoria L. .

Psoriasis Improvement

Studies have shown that Indirubin can improve psoriasis symptoms without causing serious adverse events. It regulates keratinocyte proliferation and reduces inflammatory processes, and has been tested in a psoriasis mouse model with positive results .

Neutrophilic Differentiation of Myelocytic Leukemia Cells

Indirubin promotes the neutrophilic differentiation of myelocytic leukemia HL-60 cells through activation of PU.1 and inhibition of CDK2, which could be beneficial in leukemia treatment strategies .

Anti-Psoriatic Effects and IL-22 Targeting

Indirubin suppresses the phosphorylation of STAT3 and ERK, which are involved in epidermal hyperplasia. In vivo studies have shown that Indirubin treatment inhibited epidermal hyperplasia induced by IL-22 injections in mice .

Synthesis Optimization for Targeted Applications

Research has been conducted on the tunable synthesis of indigoids, targeting Indirubin with different substitution patterns to optimize production and yield for specific applications .

Mechanism of Action

Target of Action

Indirubin, a bisindole derived from the plant Indigofera tinctoria, primarily targets cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3ß) . CDKs are a group of protein kinases that play crucial roles in regulating cell cycle progression, while GSK3ß is involved in various cellular processes, including glycogen metabolism, cell signaling, and transcription .

Mode of Action

Indirubin exerts its effects by inhibiting the activity of its primary targets. It acts as an ATP-competitive inhibitor of CDKs and GSK3ß, achieving IC50 values in the low nanomolar range . This means that indirubin competes with ATP for binding to these kinases, thereby inhibiting their activity .

Biochemical Pathways

Indirubin’s inhibition of CDKs and GSK3ß affects several biochemical pathways. For instance, it influences the JAK-STAT and NF-KB signaling pathways, which are involved in inflammation and tumorigenesis . Additionally, indirubin has been shown to enhance the activity of brown adipose tissue (BAT) and induce the browning of white adipose tissue (WAT), possibly through the activation of PKA and p38MAPK signaling pathways .

Pharmacokinetics

The pharmacokinetics of indirubin have been studied in rats, mice, and beagle dogs . This is due to strong binding forces in the crystal lattice of the compound .

Result of Action

At the molecular and cellular level, indirubin has been shown to inhibit the proliferation of a variety of cells, primarily through arresting the cell cycle . It also enhances the apoptosis of certain cells, such as those in the human leukemia cell line HL-60 . Furthermore, indirubin treatment has been shown to restrain high-fat diet-induced body weight gain, improve glucose homeostasis, and ameliorate hepatic steatosis in mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of indirubin. For instance, indirubin’s poor water solubility can limit its bioavailability and thus its efficacy . Additionally, indirubin and its derivatives may interact with the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor whose activity can be regulated by diverse molecules, including flavonoids . This interaction could potentially influence the compound’s action and efficacy .

Safety and Hazards

Indirubin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Indirubin derivatives have shown potential as potent inhibitors of GSK3β . The therapeutic promise of indirubin derivatives positions them as frontrunners in the quest for groundbreaking GSK3β inhibitors, potentially revolutionizing treatments for a myriad of ailments .

properties

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNPCNGMHKCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026053, DTXSID501026052
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indirubin

CAS RN

479-41-4, 397242-72-7, 906748-38-7
Record name Indirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoindirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indirubin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOINDIRUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INDIRUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of isatin analogs (77 mg, 0.425 mmol) in methanol (5 ml) were added 5-substituted indoxy N, O diacetate (100 mg, 0.425 mmol) and the mixture was stirred for 5 min. Anhydrous Na2CO3 (112.5 mg, 1.06 mmol) was added, and the stirring was continued for 3 h at room temperature. The dark precipitate was filtered and washed with cold water, and dried under reduced pressure to give derivatives of 5,5-substituted indirubin, 7-10. The appropriate indirubin derivative (10 mg, 0.032 mmol) was dissolved in pyridine (0.3 ml) and added hydroxylamine hydrochloride (6.6 mg, 0.095 mmol). The reaction mixture was heated under reflux at 120° C. for 2 h. After cooling, the product was acidified with 1N HCl. The precipitation was filtered and washed with water to afford quantitatively the corresponding 3′-oxime selectively in a (2′Z, 3′E) form. The product was purified by silica gel column chromatography (Chloroform:Methanol=20:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
112.5 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Argon gas was blown into a suspension of indoxyl acetate (1.75 g, 10 mmol) and isatin (1.47 g, 10 mmol) in anhydrous methanol (20 mL) for 5 minutes. Sodium carbonate (2.12 g, 20 mmol) was added to the reaction liquid and stirred at room temperature for 18 hours. The reaction liquid was then poured into water (1 L). The precipitated crude crystals were collected by suction filtration. The resulting crude crystals were recrystallized from 1,4-dioxane/hexane to give purple needle-shaped crystals of indirubin (1.81 g, 69%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin
Reactant of Route 2
Indirubin
Reactant of Route 3
Indirubin
Reactant of Route 4
Indirubin
Reactant of Route 5
Indirubin

Q & A

Q1: How does indirubin interact with its molecular targets?

A: Indirubin and its derivatives act as potent inhibitors of various protein kinases, primarily by competing with ATP for binding to the catalytic site of these enzymes. [, , , ] This competitive inhibition effectively disrupts the phosphorylation activity of these kinases, leading to downstream effects on cell cycle progression, apoptosis, and other cellular processes. [, , , ]

Q2: What are the primary downstream effects of indirubin's kinase inhibition?

A: Indirubin's inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) leads to several downstream effects, including: [, , ]

  • Cell Cycle Arrest: Indirubins induce cell cycle arrest at the G1/S and/or G2/M phases by inhibiting CDKs, key regulators of cell cycle progression. [, , ]
  • Apoptosis Induction: Indirubin treatment can trigger apoptosis, a programmed cell death pathway, in various cancer cell lines. [, , , ]
  • Inhibition of Tau Phosphorylation: Indirubins inhibit the abnormal hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease, by targeting GSK-3β and CDK5. []
  • Suppression of NF-κB Signaling: Indirubin has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and immune responses, which contributes to its anti-inflammatory effects. []

Q3: What is the molecular formula and weight of indirubin?

A: The molecular formula of indirubin is C16H10N2O2, and its molecular weight is 262.26 g/mol. [, ]

Q4: Is there spectroscopic data available for indirubin and its derivatives?

A: Yes, spectroscopic data including NMR (1H and 13C), UV-Vis, and IR spectroscopy have been extensively used to characterize indirubin and its derivatives. [, , ] These techniques provide valuable information about the structure, purity, and interactions of indirubin with other molecules.

Q5: How stable is indirubin under various conditions?

A: The stability of indirubin can be affected by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. [, , ] Research suggests that indirubin can undergo degradation under certain conditions, which may impact its bioavailability and efficacy. [, , ]

Q6: How do structural modifications of indirubin affect its biological activity?

A: Structural modifications of the indirubin scaffold have been extensively explored to improve its pharmacological properties. * Substitution at the 5-position: Introducing substituents like halogens, nitro groups, or alkyl chains at the 5-position can significantly impact the potency and selectivity of indirubins towards specific kinases. [, , , , ] For instance, 5-substituted indirubins have shown higher inhibitory potency towards CDKs and GSK-3β compared to unsubstituted indirubin. [, , ]* Modification at the 3′-position: Modifications at the 3′-position, such as the introduction of an oxime group, can significantly enhance the solubility and cell permeability of indirubin derivatives. [, , , ] Indirubin-3′-monoxime, a well-studied derivative, exhibits improved solubility and bioavailability compared to the parent compound. [, , , ]* Introduction of N-glycosides: Synthetic indirubin N-glycosides have demonstrated cytotoxic activity against various cancer cells, highlighting the potential of glycosylation for enhancing the pharmacological properties of indirubins. []

Q7: What are the common formulation strategies used to improve the stability and bioavailability of indirubin?

A7: Several formulation strategies have been investigated to address the limitations of indirubin's poor water solubility and bioavailability:

  • Phytosomes: Phytosomes are lipid-based drug delivery systems that encapsulate indirubin within phospholipid complexes, enhancing its solubility and permeability across biological membranes. [, ] Studies have demonstrated that indirubin phytosomes exhibit significantly improved oral bioavailability compared to conventional indirubin formulations. [, ]
  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS formulations incorporate indirubin within a mixture of oils, surfactants, and co-solvents, forming fine oil-in-water emulsions upon contact with aqueous media in the gastrointestinal tract. This self-emulsification process enhances the dissolution and absorption of indirubin, leading to improved bioavailability. [, , ]
  • Nanoparticles: Encapsulating indirubin within nanoparticles, such as those composed of bovine serum albumin, has been shown to enhance its solubility, stability, and delivery to target tissues. [] This approach has demonstrated promising results in preclinical studies for improving the therapeutic efficacy of indirubin. []
  • Supersaturatable Self-Microemulsifying Drug Delivery Systems (S-SMEDDS): S-SMEDDS formulations utilize precipitation inhibitors to maintain indirubin in a supersaturated state within the gastrointestinal tract, promoting rapid dissolution and absorption. [] These formulations have demonstrated superior oral bioavailability compared to conventional SMEDDS and other indirubin formulations. []

Q8: What is known about the pharmacokinetics of indirubin and its derivatives?

A: While research on the pharmacokinetics of indirubin is ongoing, studies suggest that it is absorbed after oral administration but undergoes significant metabolism, impacting its bioavailability. [, , , , ] Indirubin derivatives, especially those with improved solubility, have shown enhanced pharmacokinetic profiles. [, , , , ] For instance, indirubin phytosomes and SEDDS have exhibited significantly higher bioavailability compared to conventional indirubin formulations. [, , , ]

Q9: What is the evidence supporting indirubin's antitumor activity?

A9: Indirubin has demonstrated antitumor activity in both in vitro and in vivo studies:

  • In Vitro Studies: Indirubin and its derivatives have effectively inhibited the proliferation and induced apoptosis in various human cancer cell lines, including lung, colon, breast, and prostate cancer cells. [, , , , ] These findings highlight its potential as an anti-cancer agent.
  • In Vivo Studies: In animal models, indirubin has shown promising results in suppressing tumor growth, particularly in models of liver fibrosis, breast cancer, and prostate cancer. [, , , ] These studies provide further support for its potential therapeutic application in cancer treatment.

Q10: What are the potential applications of indirubin beyond cancer treatment?

A: Besides its antitumor potential, indirubin has shown promising effects in preclinical studies for other conditions:* Neurodegenerative Diseases: Indirubin's ability to inhibit GSK-3β and CDK5, key enzymes involved in tau hyperphosphorylation, makes it a potential therapeutic candidate for neurodegenerative disorders like Alzheimer's disease. [, ]* Inflammatory Diseases: Its suppressive effects on the NF-κB signaling pathway suggest potential applications in treating inflammatory conditions like ulcerative colitis. [, , ] * Viral Infections: Indirubin-3'-monoxime has shown promising in vivo antiviral activity against multidrug-resistant HIV strains, suggesting its potential as an anti-HIV therapeutic agent. []

Q11: What analytical methods are used to characterize and quantify indirubin?

A: Several analytical techniques are employed for indirubin analysis:* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detectors, is widely used to separate, identify, and quantify indirubin and its derivatives in various matrices, including plant extracts, biological samples, and pharmaceutical formulations. [, , , , , ]* Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of indirubin and its metabolites in complex biological samples, enabling pharmacokinetic studies and investigations of its metabolic fate. [, ]

Q12: Are there validated analytical methods available for indirubin?

A: Yes, researchers have developed and validated analytical methods for indirubin and its derivatives in accordance with regulatory guidelines. [] These methods ensure accurate and reliable quantification for research and clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.